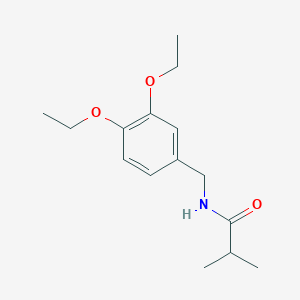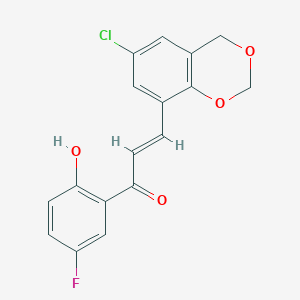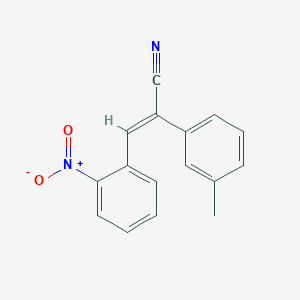
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-methyl-4-nitrophenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-methyl-4-nitrophenyl)guanidine, also known as MRS 2179, is a potent and selective antagonist of the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor that is activated by ATP and ADP, and is involved in various physiological processes such as platelet aggregation, vasoconstriction, and neurotransmission. MRS 2179 has been widely used as a tool compound in scientific research to study the role of the P2Y1 receptor in these processes.
Mecanismo De Acción
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-methyl-4-nitrophenyl)guanidine 2179 acts as a competitive antagonist of the P2Y1 receptor, meaning that it binds to the receptor and blocks the binding of ATP and ADP. This prevents the activation of the receptor and the downstream signaling pathways that are involved in platelet aggregation, vasoconstriction, and neurotransmission.
Biochemical and physiological effects:
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-methyl-4-nitrophenyl)guanidine 2179 has been shown to have potent and selective antagonistic effects on the P2Y1 receptor. In vitro studies have demonstrated that N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-methyl-4-nitrophenyl)guanidine 2179 can inhibit platelet aggregation induced by ADP, as well as ADP-induced vasoconstriction in isolated blood vessels. In vivo studies have also shown that N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-methyl-4-nitrophenyl)guanidine 2179 can inhibit platelet aggregation and thrombus formation in animal models of arterial thrombosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-methyl-4-nitrophenyl)guanidine 2179 in scientific research is its high potency and selectivity for the P2Y1 receptor. This allows researchers to study the specific effects of P2Y1 receptor blockade without interfering with other receptors or signaling pathways. However, one limitation of using N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-methyl-4-nitrophenyl)guanidine 2179 is its relatively short half-life, which can limit its effectiveness in in vivo experiments.
Direcciones Futuras
There are several future directions for research involving N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-methyl-4-nitrophenyl)guanidine 2179 and the P2Y1 receptor. One area of interest is the role of the P2Y1 receptor in cancer progression and metastasis. Recent studies have shown that the P2Y1 receptor is upregulated in various types of cancer cells, and that blockade of the receptor can inhibit tumor growth and metastasis. Another area of interest is the development of more potent and selective P2Y1 receptor antagonists, which could have therapeutic potential for cardiovascular diseases and other conditions. Finally, further studies are needed to elucidate the downstream signaling pathways and physiological effects of P2Y1 receptor blockade in various tissues and cell types.
Métodos De Síntesis
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-methyl-4-nitrophenyl)guanidine 2179 can be synthesized using a multi-step process starting from 2,4-dimethoxypyrimidine. The first step involves the conversion of 2,4-dimethoxypyrimidine to 4,6-dimethyl-2-nitropyrimidine, which is then reacted with 2-methyl-4-chloro-1-nitrobenzene to form the intermediate 4,6-dimethyl-2-(2-methyl-4-nitrophenyl)pyrimidine. This intermediate is then reacted with guanidine to yield N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-methyl-4-nitrophenyl)guanidine 2179.
Aplicaciones Científicas De Investigación
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-methyl-4-nitrophenyl)guanidine 2179 has been used extensively in scientific research to study the role of the P2Y1 receptor in various physiological processes. For example, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-methyl-4-nitrophenyl)guanidine 2179 has been used to investigate the role of the P2Y1 receptor in platelet aggregation, which is a key step in the formation of blood clots. N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-methyl-4-nitrophenyl)guanidine 2179 has also been used to study the role of the P2Y1 receptor in vasoconstriction, which is the narrowing of blood vessels that can lead to hypertension and other cardiovascular diseases. In addition, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-methyl-4-nitrophenyl)guanidine 2179 has been used to study the role of the P2Y1 receptor in neurotransmission, which is the process by which nerve cells communicate with each other.
Propiedades
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(2-methyl-4-nitrophenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2/c1-8-6-11(20(21)22)4-5-12(8)18-13(15)19-14-16-9(2)7-10(3)17-14/h4-7H,1-3H3,(H3,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZPRELUUYTKGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=C(C=C(C=C2)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=C(C=C(C=C2)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(allyloxy)-5-bromobenzylidene]-5-methyl-2-(pentafluorophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5312276.png)

![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-phenylpiperazine](/img/structure/B5312289.png)

![3-(2-chloro-7-methoxy-3-quinolinyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5312312.png)
![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(2E)-3-phenylprop-2-enoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5312325.png)
![3-{5-[2-(1H-pyrazol-1-yl)benzoyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanoic acid](/img/structure/B5312326.png)

![3-[(5-bromo-2-furoyl)amino]phenyl acetate](/img/structure/B5312358.png)
![2-(3-{[3-(3-methoxyphenoxy)-1-azetidinyl]methyl}phenyl)ethanamine](/img/structure/B5312365.png)
![ethyl 5-ethyl-2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5312378.png)


![6-{[(3R*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5312394.png)